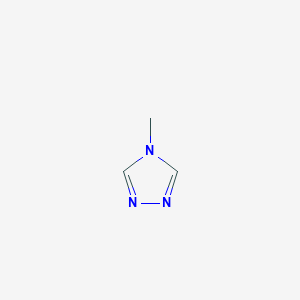

4-Methyl-4H-1,2,4-triazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c1-6-2-4-5-3-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILPCSMEKCBYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10147258 | |

| Record name | 4H-1,2,4-Triazole, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10570-40-8 | |

| Record name | 4H-1,2,4-Triazole, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010570408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1,2,4-Triazole, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methyl-4H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthesis pathway for 4-Methyl-4H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details a regioselective approach, offering experimental protocols, quantitative data, and visual representations of the synthetic process to aid in its practical application.

Introduction

The 1,2,4-triazole moiety is a fundamental scaffold in a wide array of pharmacologically active molecules, exhibiting diverse biological activities. The strategic methylation of the triazole ring, particularly at the N4 position, can significantly influence a compound's physicochemical properties, including its binding affinity, metabolic stability, and solubility. This guide focuses on a robust and regioselective method for the synthesis of this compound, a key building block for the development of novel therapeutics.

Core Synthesis Pathway: Reaction of N,N'-Diformylhydrazine with Methylamine

A prominent and regioselective method for the synthesis of this compound involves the reaction of N,N'-diformylhydrazine with methylamine. This approach is advantageous as it directly and selectively introduces the methyl group at the desired N4 position of the triazole ring, minimizing the formation of isomeric impurities that can be challenging to separate.

The reaction proceeds through the nucleophilic attack of methylamine on the carbonyl carbons of N,N'-diformylhydrazine, followed by a cyclization and dehydration cascade to yield the stable this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Synthesis of N,N'-Diformylhydrazine

N,N'-diformylhydrazine serves as a crucial precursor for the regioselective synthesis. It can be prepared from the reaction of formic acid and hydrazine.

Procedure: A mixture of formic acid and hydrazine hydrate is heated, typically for several hours at elevated temperatures (e.g., 100°C), to yield N,N'-diformylhydrazine. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product can be isolated and purified by recrystallization.

Synthesis of this compound

Procedure: N,N'-diformylhydrazine is reacted with a solution of methylamine. The reaction is typically carried out in a suitable solvent and may require heating to drive the cyclization and dehydration steps. The reaction mixture is then worked up to isolate the crude product. Purification is generally achieved through recrystallization or column chromatography to yield pure this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound and its precursor.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) |

| N,N'-Diformylhydrazine | C₂H₄N₂O₂ | 88.07 | ~60-80 | 106-108 | ~8.2 (s, 2H, CHO), ~9.5 (br s, 2H, NH) |

| This compound | C₃H₅N₃ | 83.09 | High | - | ~3.5 (s, 3H, CH₃), ~8.3 (s, 2H, triazole-H) |

Note: Yields and spectral data can vary depending on the specific reaction conditions and purification methods employed.

Logical Workflow

The overall workflow for the synthesis of this compound can be visualized as a two-step process.

Conclusion

The synthesis of this compound via the reaction of N,N'-diformylhydrazine with methylamine offers a reliable and regioselective route to this important heterocyclic building block. This guide provides the foundational knowledge, including experimental considerations and expected outcomes, to assist researchers in the successful synthesis and application of this compound in their drug discovery and development endeavors. The provided diagrams and data tables serve as a quick reference for laboratory work.

An In-depth Technical Guide to 4-Methyl-4H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties of 4-Methyl-4H-1,2,4-triazole (CAS RN: 10570-40-8), a heterocyclic organic compound. Due to the frequent confusion with its thiol derivative, comparative data is provided where available to emphasize the distinct properties of each molecule. This guide includes key physical and chemical data, detailed experimental protocols for its synthesis and analysis, and a logical workflow diagram to support laboratory research.

Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the table below. It is critical to distinguish this compound from its derivative, this compound-3-thiol (CAS RN: 24854-43-1), for which experimental data is more commonly reported.

| Property | This compound | This compound-3-thiol (for comparison) |

| CAS Number | 10570-40-8[1][2] | 24854-43-1[3][4][5][6] |

| Molecular Formula | C₃H₅N₃[1][2] | C₃H₅N₃S[3][4][6] |

| Molecular Weight | 83.09 g/mol [1][7] | 115.16 g/mol [3][4][5][6] |

| Appearance | White to Off-White Powder | White to Light Yellow Powder/Crystal |

| Boiling Point | 175 °C at 760 mmHg[7] | 135.3 °C[3] |

| Melting Point | Data not available | 163-169 °C[3][4] |

| logP (Octanol/Water) | -0.6 (Computed)[2] | 0.10 (XLogP3)[3] |

| pKa | Data not available (predicted acidic pKa ~9.7 for thiol) | 9.73 ± 0.20 (Predicted) |

| Solubility | Data not available | Acetone: soluble 2.5%[4] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research.

Synthesis of this compound via N-Alkylation

This protocol describes a general method for the N-methylation of a parent 4H-1,2,4-triazole ring, a common strategy for synthesizing 4-substituted triazoles.[8][9]

Objective: To synthesize this compound by introducing a methyl group onto the N4 position of the 4H-1,2,4-triazole ring.

Materials:

-

4H-1,2,4-triazole

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, and standard glassware

Procedure:

-

Preparation: A 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser is charged with 4H-1,2,4-triazole (1 equivalent) and a suitable base such as potassium carbonate (1.5 equivalents).

-

Solvent Addition: Anhydrous acetonitrile (100 mL) is added to the flask, and the suspension is stirred.

-

Reagent Addition: A methylating agent, such as methyl iodide (1.2 equivalents), is added dropwise to the stirring suspension at room temperature.

-

Reaction: The reaction mixture is heated to 50°C and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

Extraction: The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed sequentially with water and brine solution.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification: The crude this compound is purified by column chromatography or recrystallization to afford the final product.

Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for determining the acid dissociation constant (pKa) of triazole derivatives.[10]

Objective: To determine the pKa value of a triazole compound in a mixed-solvent system.

Materials:

-

This compound sample (approx. 0.01 M solution)

-

Titrant: Tetrabutylammonium hydroxide (TBAH), standardized solution (approx. 0.1 M)

-

Solvent: A suitable non-aqueous or mixed-aqueous solvent system (e.g., 50% v/v dioxane-water or acetonitrile-water).

-

Calibrated pH meter or potentiometer with a glass electrode

-

Burette, beaker, and magnetic stirrer

Procedure:

-

Instrument Calibration: The potentiometer is calibrated using standard buffer solutions.

-

Sample Preparation: A precise amount of this compound is dissolved in the chosen solvent system in a titration vessel to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The vessel is placed on a magnetic stirrer, and the calibrated electrode is immersed in the solution. The burette is filled with the standardized TBAH titrant.

-

Titration: The titrant is added to the sample solution in small, precise increments (e.g., 0.1 mL). After each addition, the solution is allowed to equilibrate, and the potential (mV) or pH is recorded.

-

Data Collection: Titrant is added until the potential/pH change becomes negligible after passing the equivalence point.

-

Data Analysis: A titration curve is generated by plotting the potential (mV) or pH versus the volume of titrant added. The equivalence point is determined from the point of maximum inflection on the curve.

-

pKa Calculation: The volume of titrant required to reach the half-equivalence point (half-neutralization) is determined. The pH reading at this specific volume corresponds to the pKa of the compound in the selected solvent system.

Logical Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

- 1. 4H-1,2,4-Triazole, 4-methyl- [webbook.nist.gov]

- 2. 4H-1,2,4-Triazole, 4-methyl- | C3H5N3 | CID 66354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound-3-thiol 97 24854-43-1 [sigmaaldrich.com]

- 5. This compound-3-THIOL – CHEM-IS-TRY Inc [chem-is-try.com]

- 6. scbt.com [scbt.com]

- 7. This compound [myskinrecipes.com]

- 8. scispace.com [scispace.com]

- 9. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 10. chemmethod.com [chemmethod.com]

An In-depth Technical Guide to 4-Methyl-4H-1,2,4-triazole: CAS Number, Identification, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-4H-1,2,4-triazole, a heterocyclic compound of interest in various chemical and pharmaceutical research fields. This document details its chemical identity, physicochemical properties, and representative experimental protocols for its synthesis and analysis.

Core Identification and Properties

This compound is a five-membered heterocyclic compound containing three nitrogen atoms and a methyl group attached to one of the nitrogen atoms. Its unique structure makes it a valuable building block in the synthesis of more complex molecules.

Table 1: Chemical Identification and Physicochemical Properties of this compound

| Identifier | Value | Source |

| CAS Number | 10570-40-8 | [1][2][3][4][5] |

| Molecular Formula | C₃H₅N₃ | [1][5] |

| Molecular Weight | 83.09 g/mol | [1][5] |

| IUPAC Name | This compound | |

| Synonyms | 4-Methyl-1,2,4-triazole | [1][5] |

| InChI | InChI=1S/C3H5N3/c1-6-2-4-5-3-6/h2-3H,1H3 | [1][5] |

| InChIKey | XILPCSMEKCBYFO-UHFFFAOYSA-N | [1][5] |

| Physical Form | Colorless to Yellow Liquid or Semi-Solid or solid | |

| Purity | 97% | |

| Storage Conditions | Sealed in dry, 2-8°C |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its application in research and development. Below are representative methodologies based on established chemical principles for 1,2,4-triazole derivatives.

Representative Synthesis of this compound

The synthesis of 4-substituted-4H-1,2,4-triazoles can be achieved through various methods. A common approach involves the cyclization of a formylhydrazine derivative with a suitable reagent. The following is a representative protocol.

Materials:

-

N-methylformamide

-

Hydrazine hydrate

-

Formic acid

-

Toluene

-

Dean-Stark apparatus

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Formation of N-methyl-N'-formylhydrazine: In a round-bottom flask, equimolar amounts of N-methylformamide and hydrazine hydrate are reacted in the presence of a catalytic amount of formic acid.

-

Cyclization: The resulting N-methyl-N'-formylhydrazine is then cyclized. While a specific protocol for the parent this compound is not detailed in the provided search results, a general method for forming the triazole ring involves heating the intermediate with a dehydrating agent or via a thermal cyclization reaction.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by a suitable method, such as distillation or column chromatography, to yield pure this compound.

Analytical Identification and Quantification

Accurate identification and quantification are essential for quality control and experimental validation. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

GC column suitable for polar and nitrogen-containing compounds

-

Helium (carrier gas)

-

Sample vials

GC-MS Parameters (Representative):

-

Injection Mode: Splitless

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 30-300

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane).

-

Create a series of calibration standards by serially diluting the stock solution.

-

Prepare the sample for analysis by dissolving a known amount in the chosen solvent.

-

Inject a fixed volume (e.g., 1 µL) of the standards and the sample into the GC-MS system.

Data Analysis:

The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum of 1,2,4-triazole derivatives under Electron Ionization typically shows characteristic fragmentation patterns, including the loss of HCN.[6] Quantification is achieved by constructing a calibration curve from the peak areas of the calibration standards and determining the concentration of the analyte in the sample from this curve.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and analysis of this compound.

Hazard and Safety Information

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 4H-1,2,4-Triazole, 4-methyl- [webbook.nist.gov]

- 2. 4H-1,2,4-Triazole, 4-methyl- (CAS 10570-40-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 10570-40-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound | 10570-40-8 [sigmaaldrich.com]

- 5. 4H-1,2,4-Triazole, 4-methyl- [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to Tautomerism in 4-Substituted 1,2,4-Triazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tautomerism in 1,2,4-Triazoles

The 1,2,4-triazole ring is a prominent scaffold in medicinal chemistry and materials science, valued for its wide range of biological activities and versatile chemical properties.[1][2] Derivatives of 1,2,4-triazole are integral components of numerous pharmaceutical agents, including antifungal, anticancer, and antiviral drugs.[3][4] The chemical behavior, biological activity, and physicochemical properties of these compounds are profoundly influenced by the phenomenon of tautomerism—the dynamic equilibrium between two or more interconvertible structural isomers that differ in the position of a proton and the location of a double bond.[3]

Understanding the tautomeric landscape of 4-substituted 1,2,4-triazoles is critical for rational drug design. The predominant tautomeric form of a molecule dictates its hydrogen bonding capabilities, lipophilicity, and overall three-dimensional shape, which are key determinants of drug-receptor interactions.[5] This guide provides a comprehensive technical overview of the types of tautomerism observed in 4-substituted 1,2,4-triazoles, the factors governing tautomeric equilibria, quantitative analysis of tautomer stability, and detailed experimental protocols for their characterization.

Types of Tautomerism in 4-Substituted 1,2,4-Triazoles

Tautomerism in 1,2,4-triazoles can be broadly categorized into two main types: annular prototropic tautomerism, involving the migration of a proton between the nitrogen atoms of the triazole ring, and side-chain tautomerism, where the proton exchange occurs between a ring atom and a substituent.

Annular Prototropic Tautomerism

For a 1,2,4-triazole ring with a substituent at the C3 or C5 position, three annular tautomers are possible: the 1H, 2H, and 4H forms. The position of the 4-substituent fixes the proton to one of the other ring nitrogens, typically resulting in an equilibrium between the 1H- and 2H-tautomers. The relative stability of these forms is highly dependent on the electronic nature of the substituents on the ring.[6] Generally, the 4H-tautomer is significantly less stable than the 1H and 2H forms in most substituted 1,2,4-triazoles.[5][6]

Caption: Annular tautomeric equilibrium between 1H- and 2H-forms in a substituted 1,2,4-triazole.

Side-Chain Tautomerism

When functional groups with mobile protons are attached to the triazole ring, side-chain tautomerism can occur. This is particularly relevant for derivatives used in drug development.

2.2.1 Thiol-Thione Tautomerism For 1,2,4-triazoles substituted with a mercapto group (-SH), a dynamic equilibrium exists between the thiol (-C-SH) and thione (>C=S) forms. Computational and experimental studies consistently show that in the gas phase and in various solvents, the thione form is the predominant and more stable tautomer.[7][8][9]

Caption: Thiol-Thione tautomeric equilibrium in a 4-substituted-1,2,4-triazole-3-thione.

2.2.2 Amino-Imino Tautomerism An amino group (-NH2) on the triazole ring can exist in equilibrium with its imino (=NH) tautomer. Theoretical studies on amino-1,2,4-triazoles have demonstrated that the amino form is generally more stable.[10]

Caption: Amino-Imino tautomeric equilibrium in a 4-substituted-amino-1,2,4-triazole.

2.2.3 Lactam-Lactim (Keto-Enol) Tautomerism When a hydroxyl group is present on the triazole ring, it can tautomerize to a keto (or lactam) form. Computational analyses of 1,2,4-triazol-5-ones indicate that the keto form is more stable in both the gas phase and in solution.[11][12]

Caption: Lactam-Lactim tautomeric equilibrium in a 4-substituted-1,2,4-triazol-5-one.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed and is sensitive to a variety of internal and external factors.

-

Electronic Effects of Substituents : The nature of the substituent on the triazole ring plays a crucial role. Electron-donating groups (e.g., -NH2, -OH) tend to stabilize the 2H-tautomer, whereas electron-withdrawing groups (e.g., -NO2, -COOH) favor the 1H-tautomer of C5-substituted 1,2,4-triazoles.[6]

-

Solvent Effects : The polarity of the solvent can significantly alter the relative stabilities of tautomers.[13] Polar protic solvents can stabilize more polar tautomers through hydrogen bonding. For instance, while the 1H-tautomer of 1,2,4-triazole is favored in the gas phase, the presence of a polar solvent can increase the population of the 2H-tautomer.[14][15]

-

Physical State : The predominant tautomer can differ between the gas, solution, and solid states. In the solid state, crystal packing forces and intermolecular hydrogen bonding can lock the molecule into a specific tautomeric form, which may not be the most stable form in solution or in the gas phase.[14][16]

Caption: Factors governing the tautomeric equilibrium and its impact on molecular properties.

Quantitative Analysis of Tautomer Stability

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the relative stabilities of tautomers.[3] These calculations provide quantitative data on the differences in Gibbs free energy (ΔG) or electronic energy (ΔE) between isomers.

Table 1: Calculated Relative Energies for Thione-Thiol Tautomerism in 1,2,4-Triazole Derivatives (Gas Phase)

| Compound | Method/Basis Set | More Stable Tautomer | Energy Difference (kcal/mol) | Reference |

| 1,2,4-Triazole-3-thione | B3LYP/6-31G(d,p) | Thione | 8.03 | [7] |

| 1,2,4-Triazole-3-thione | MP2/6-31G(d,p) | Thione | 9.93 | [7] |

| 4-amino-5-phenyl-1,2,4-triazole-3-thione | DFT B3LYP | Thione (TN 2B) | 3.51 (vs. TL 2A) | [17] |

| 4-amino-5-phenyl-1,2,4-triazole-3-thione | DFT B3LYP | Thione (TN 2B) | 7.34 (vs. TL 2C) | [17] |

Note: Energy differences indicate how much more stable the predominant form is compared to the minor tautomer.

Table 2: Calculated Relative Energies for Annular Tautomers of Amino-1,2,4-triazoles (Gas Phase)

| Compound | Method | Relative Energy (kcal/mol) | Reference |

| 3-amino-1,2,4-triazole (1H) | High-level ab initio | 0.00 (Reference) | [5] |

| 3-amino-1,2,4-triazole (2H) | High-level ab initio | ~0.00 (Isoenergetic) | [5] |

| 3-amino-1,2,4-triazole (4H) | High-level ab initio | ~7.00 | [5] |

| 3-amino-5-nitro-1,2,4-triazole (1H) | MP2 | 0.00 (Reference) | [15] |

| 3-amino-5-nitro-1,2,4-triazole (2H) | MP2 | +0.40 | [15] |

Note: These values illustrate that the 4H tautomer is significantly less stable for 3-amino-1,2,4-triazole. For the 3-amino-5-nitro derivative, the 1H and 2H forms are very close in energy in the gas phase, but solvation effects favor the 2H tautomer.[15]

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of tautomeric forms.

Caption: General experimental workflow for the characterization of tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying tautomeric equilibria in solution.[16] Chemical shifts (¹H, ¹³C, ¹⁵N) are highly sensitive to the electronic environment of the nuclei, allowing for the differentiation of tautomers. In cases of rapid interconversion, time-averaged signals are observed.[14]

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation : Dissolve 5-10 mg of the purified 1,2,4-triazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Solvent Selection : To study solvent effects, acquire spectra in a series of solvents with varying polarities.

-

Data Acquisition :

-

Acquire a standard ¹H NMR spectrum. Note the chemical shifts, multiplicities, and integration of all signals. Pay close attention to the N-H proton signals, which are often broad and may exchange with residual water.

-

Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the ring carbons, particularly those adjacent to nitrogen atoms or bearing substituents, are diagnostic for different tautomers. For example, the chemical shift of a thione carbon (>C=S) is typically found far downfield (>160 ppm).

-

If available, perform ¹⁵N NMR, as nitrogen chemical shifts are highly indicative of the protonation state.

-

-

Temperature Variation Studies : Acquire spectra at various temperatures (e.g., from -40 °C to +100 °C). Lowering the temperature can slow the rate of tautomeric interconversion, potentially allowing for the observation of distinct signals for each tautomer.

-

Data Analysis : Compare the observed chemical shifts with data from "fixed" derivatives (e.g., N-methylated analogues) or with predicted shifts from quantum chemical calculations to assign the predominant tautomer.

Single-Crystal X-ray Crystallography

X-ray crystallography provides definitive, unambiguous structural information in the solid state.[18] It allows for the precise determination of bond lengths, confirming, for example, the presence of a C=S double bond in a thione tautomer versus a C-S single bond in a thiol.[16]

Protocol for X-ray Crystallography:

-

Crystal Growth : Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Crystal Mounting : Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection : Place the crystal in a diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement : Process the collected diffraction data. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build a molecular model.[18]

-

Structure Refinement : The atomic positions and thermal parameters are refined against the experimental data to achieve the best possible fit. The positions of hydrogen atoms, especially the one involved in tautomerism, are located from the difference Fourier map, confirming its location on a specific nitrogen or side-chain atom.[18]

-

Validation : The final structure is validated using crystallographic metrics to ensure its quality and accuracy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for studying tautomeric equilibria, as different tautomers often possess distinct chromophores and thus exhibit different absorption maxima (λ_max).[19][20]

Protocol for UV-Vis Spectroscopy Analysis:

-

Sample Preparation : Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile). Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Solvent Study : Record the UV-Vis spectrum (typically from 200-400 nm) in solvents of different polarities to observe shifts in λ_max, which can indicate a shift in the tautomeric equilibrium.[13]

-

pH Titration : For compounds with acidic or basic protons, perform a pH titration. Record spectra at various pH values to observe changes corresponding to the deprotonation or protonation of different tautomers, which can help in their identification.[19]

-

Data Analysis : Compare the observed spectra with those of fixed N-alkyl derivatives representing each tautomer. The spectrum of the tautomeric compound can be analyzed as a composite of the spectra of the individual tautomers to estimate the equilibrium constant.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS can be used to separate and identify tautomers if their interconversion is slow on the chromatographic timescale.[21]

Protocol for HPLC-MS Analysis:

-

Method Development : Develop an HPLC method (typically reverse-phase) that can resolve the tautomers. This involves screening different columns, mobile phases, and gradient conditions.

-

Analysis : Inject the sample into the HPLC-MS system.

-

Data Interpretation : If two peaks are observed with the same mass-to-charge ratio (m/z) in the mass spectrum, they may correspond to the two tautomers. The more polar tautomer (e.g., thione) will typically have a shorter retention time on a reverse-phase column than the less polar tautomer (e.g., thiol).[21] The peak area ratio can provide a quantitative measure of the tautomer populations under the specific chromatographic conditions.[21]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. daneshyari.com [daneshyari.com]

- 13. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. dspace.ncl.res.in [dspace.ncl.res.in]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 20. apps.dtic.mil [apps.dtic.mil]

- 21. jocpr.com [jocpr.com]

An In-depth Technical Guide on the Solubility and Stability of 4-Methyl-4H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methyl-4H-1,2,4-triazole, a heterocyclic compound of interest in pharmaceutical and materials science. Given the limited publicly available data for this specific molecule, this document leverages data from the closely related analogue, methyl 1H-1,2,4-triazole-3-carboxylate, to illustrate key concepts and methodologies. It also outlines standardized experimental protocols for determining solubility and stability, providing a foundational framework for researchers.

Solubility Profile

Table 1: Mole Fraction Solubility (x) of Methyl 1H-1,2,4-triazole-3-carboxylate in Various Solvents at Different Temperatures (K) [1][2][3]

| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | Acetonitrile | Acetone |

| 278.15 | 0.0158 | 0.0048 | 0.0033 | 0.0028 | 0.0024 | - | - |

| 283.15 | 0.0185 | 0.0057 | 0.0039 | 0.0034 | 0.0029 | - | - |

| 288.15 | 0.0216 | 0.0068 | 0.0047 | 0.0041 | 0.0035 | - | - |

| 293.15 | 0.0252 | 0.0081 | 0.0056 | 0.0049 | 0.0042 | - | - |

| 298.15 | 0.0294 | 0.0096 | 0.0067 | 0.0059 | 0.0051 | - | - |

| 303.15 | 0.0343 | 0.0114 | 0.0080 | 0.0071 | 0.0061 | - | - |

| 308.15 | 0.0399 | 0.0135 | 0.0095 | 0.0085 | 0.0073 | - | - |

| 313.15 | 0.0159 | 0.0113 | 0.0101 | 0.0087 | - | - | |

| 318.15 | 0.0539 | 0.0187 | 0.0134 | 0.0120 | 0.0104 | - | - |

Data for Acetonitrile and Acetone was not available in the cited sources.

The solubility of methyl 1H-1,2,4-triazole-3-carboxylate generally increases with temperature in all tested solvents.[2][3] The data suggests that the polarity of the solvent is not the only factor influencing solubility, indicating that other interactions play a significant role.[2][3]

Experimental Protocol for Solubility Determination (Static Gravimetric Method)

This method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a solvent at a constant temperature.[1]

Apparatus:

-

Jacketed glass vessel (100 mL)

-

Thermostatic water bath with a temperature controller (accuracy ±0.1 K)

-

Magnetic stirrer

-

Analytical balance (accuracy ±0.0001 g)

-

Drying oven

Procedure:

-

Add an excess amount of the compound (e.g., this compound) to a known mass of the selected solvent in the jacketed glass vessel.[1]

-

Seal the vessel to prevent solvent evaporation.

-

Place the vessel in the thermostatic water bath set to the desired temperature.

-

Continuously agitate the suspension using a magnetic stirrer for a sufficient time (e.g., at least 10 hours) to ensure solid-liquid equilibrium is reached.[1]

-

Stop the stirring and allow the solution to settle for at least 2 hours.[1]

-

Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature fluctuations.

-

Transfer the sample to a pre-weighed weighing bottle.

-

Weigh the bottle with the sample to determine the mass of the saturated solution.

-

Place the weighing bottle in a drying oven at a suitable temperature (e.g., 333.15 K) until the solvent has completely evaporated and a constant weight is achieved.[1]

-

Weigh the bottle again to determine the mass of the residual solid (solute).

-

Calculate the mole fraction solubility from the masses of the solute and the solvent.

-

Repeat the procedure for each solvent at all specified temperatures.

Stability Profile

The stability of a drug candidate under various environmental conditions is a critical parameter that influences its shelf-life, storage requirements, and therapeutic efficacy. The 1,2,4-triazole ring is generally considered to be aromatic and stable.

Thermal Stability

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability of a compound.[4][5][6]

Table 2: Illustrative Thermal Stability Data for 1,2,4-Triazole Derivatives [4]

| Compound | Onset of Decomposition (°C) | Decomposition Steps | Key Observations |

| Derivative PM4a | 215.5 | 1 | Endothermic transition at 277.6 °C (melting).[4] |

| Derivative PM4c | 100 | 1 | Endothermic transition at 258.19 °C (melting).[4] |

This data is for illustrative purposes and is based on derivatives reported in the literature.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

-

Inert gas supply (e.g., Nitrogen)

TGA Procedure:

-

Calibrate the TGA instrument for temperature and mass.

-

Place a small, accurately weighed sample (typically 1-5 mg) into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen flow).

-

Record the mass loss as a function of temperature.

-

The onset of decomposition is identified as the temperature at which significant mass loss begins.

DSC Procedure:

-

Calibrate the DSC instrument for temperature and enthalpy.

-

Place an accurately weighed sample (typically 1-5 mg) into a DSC pan and seal it.

-

Place the sample pan and a reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

Record the heat flow to the sample relative to the reference.

-

Endothermic (melting) and exothermic (decomposition) events are identified as peaks in the DSC curve.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many drug molecules. Assessing hydrolytic stability at different pH values is a standard part of drug development.

This protocol is based on the OECD 111 guideline for hydrolysis as a function of pH.[7]

Apparatus:

-

HPLC with a suitable detector (e.g., UV-Vis or MS)

-

pH meter

-

Constant temperature bath or incubator

-

Sterile, sealed containers

Procedure:

-

Prepare buffer solutions at pH 4, 7, and 9.

-

Dissolve the test compound in the buffer solutions to a known concentration.

-

Place the solutions in sealed containers and incubate at a constant temperature (e.g., 50 °C for accelerated testing).[7]

-

At specified time intervals (e.g., 0, 2, 5, 7, 14, and 30 days), withdraw samples from each solution.

-

Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.

-

Calculate the percentage of the compound remaining at each time point.

-

Determine the degradation rate constant (k) and the half-life (t₁/₂) at each pH.

Photostability

Photostability testing is crucial for compounds that may be exposed to light during manufacturing, storage, or administration. The ICH Q1B guideline provides a framework for these studies.[8][9][10][11]

Apparatus:

-

Photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., xenon lamp or a combination of cool white and near-UV lamps).[8][10]

-

Calibrated radiometers/lux meters.

-

Chemically inert, transparent containers.

-

Dark control samples (wrapped in aluminum foil).

Procedure:

-

Place samples of the compound (as a solid or in solution) in the transparent containers.

-

Prepare dark control samples by wrapping identical containers in aluminum foil.

-

Expose the samples and dark controls in the photostability chamber.

-

The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours per square meter.[10][11]

-

Monitor the exposure using calibrated radiometers or a validated chemical actinometric system.[8]

-

After the exposure, analyze the light-exposed and dark control samples for any changes in physical appearance, assay of the parent compound, and the formation of degradation products using a suitable analytical method like HPLC.[12]

-

Compare the results from the exposed samples to those of the dark controls to differentiate between light-induced and thermally-induced degradation.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biobostonconsulting.com [biobostonconsulting.com]

- 9. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]

An In-depth Technical Guide to the Discovery and History of 4-Alkyl-4H-1,2,4-triazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-alkyl-4H-1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous antifungal, anticancer, and antiviral agents. This technical guide provides a comprehensive overview of the discovery and historical development of this important heterocyclic system. It traces the journey from the foundational synthetic methodologies of the early 20th century to the sophisticated techniques employed today. Detailed experimental protocols for key historical reactions are provided, alongside a comparative analysis of their yields with contemporary methods. Furthermore, this guide elucidates the mechanism of action of prominent 4-alkyl-4H-1,2,4-triazole-based drugs, offering insights into the signaling pathways they modulate.

Discovery and Early History

The story of 4-alkyl-4H-1,2,4-triazoles is intrinsically linked to the broader history of 1,2,4-triazole chemistry, which began in the early 20th century. Two seminal reactions laid the groundwork for the synthesis of this heterocyclic core: the Einhorn-Brunner reaction and the Pellizzari reaction.

1.1. The Einhorn-Brunner Reaction (1905, 1914)

First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, the Einhorn-Brunner reaction provides a direct route to N-substituted 1,2,4-triazoles.[1] This acid-catalyzed condensation of an imide with an alkyl hydrazine was a pivotal development, allowing for the introduction of a substituent on one of the nitrogen atoms of the triazole ring.[1] The reaction proceeds through the formation of an isomeric mixture of 1,2,4-triazoles.[1]

1.2. The Pellizzari Reaction (1911)

Discovered by Guido Pellizzari in 1911, this reaction involves the condensation of an amide and a hydrazide to form a 1,2,4-triazole.[2] While similar to the Einhorn-Brunner reaction in its product, the Pellizzari reaction is not regioselective when using different acyl groups on the amide and hydrazide, often leading to a mixture of products.[2] The reaction typically requires high temperatures and long reaction times, which can result in lower yields.[2]

These early methods, while groundbreaking, often suffered from harsh reaction conditions and a lack of regioselectivity, particularly when targeting specific isomers like the 4-alkyl derivatives. The challenge of controlling the position of alkylation on the triazole ring would become a significant focus of subsequent research.

Evolution of Synthetic Methodologies for 4-Alkyl-4H-1,2,4-triazoles

The therapeutic potential of 1,2,4-triazole derivatives spurred the development of more refined and regioselective synthetic strategies for producing 4-alkyl-4H-1,2,4-triazoles.

2.1. Direct Alkylation of 4H-1,2,4-triazole

A more direct approach to 4-alkyl-4H-1,2,4-triazoles involves the direct alkylation of the parent 4H-1,2,4-triazole. However, this method is often complicated by the potential for alkylation at the N1 position, leading to a mixture of isomers. The regioselectivity of this reaction is influenced by factors such as the nature of the alkylating agent, the base used, and the reaction solvent. For instance, the use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base in the alkylation of 1,2,4-triazole with 4-nitrobenzyl halides has been shown to yield a mixture of 1- and 4-alkylated isomers.[3]

2.2. Modern Synthetic Methods

The advent of modern organic chemistry has introduced a host of powerful and highly regioselective methods for the synthesis of 4-alkyl-4H-1,2,4-triazoles.

2.2.1. Synthesis from N,N'-diacylhydrazines

A common modern approach involves the reaction of N,N'-diacylhydrazines with a primary amine. This method offers good control over the substitution pattern of the resulting triazole. For example, 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles can be synthesized by first converting a starting hydrazine derivative to a more reactive intermediate, which is then reacted with an alkylamine.[4]

2.2.2. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as a versatile tool for the synthesis of highly functionalized 4-alkyl-4H-1,2,4-triazoles.[4] This methodology allows for the introduction of a wide range of aryl and heteroaryl substituents at the C3 and C5 positions of the triazole ring, starting from a pre-formed 4-alkyl-3,5-dihalo-4H-1,2,4-triazole core.[4] These reactions are often characterized by high yields and excellent functional group tolerance.[4]

Data Presentation: A Comparative Analysis of Synthetic Yields

The following tables summarize the quantitative data for the synthesis of 4-alkyl-4H-1,2,4-triazoles using both classical and modern methodologies, providing a clear comparison of their efficiencies.

Table 1: Classical Synthetic Methods for 1,2,4-Triazoles

| Reaction | Reactants | Product | Yield (%) | Reference |

| Einhorn-Brunner | Imides and alkyl hydrazines | Isomeric mixture of 1,2,4-triazoles | Varies | [1] |

| Pellizzari | Amide and a hydrazide | 1,2,4-triazole | Generally low | [2] |

Table 2: Modern Synthetic Methods for 4-Alkyl-4H-1,2,4-triazoles

| Method | Reactants | Product | Yield (%) | Reference |

| From N,N'-diacylhydrazines | N,N′-bis(4-bromobenzoyl)hydrazine and butylamine | 3,5-Bis(4-bromophenyl)-4-butyl-4H-1,2,4-triazole | 71 | [4] |

| Suzuki Cross-Coupling | 3,5-Bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazole and Phenylboronic acid | 3,5-Bis(biphenyl-4-yl)-4-propyl-4H-1,2,4-triazole | 94 | [4] |

| Suzuki Cross-Coupling | 4-Ethyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole and 3-Methylphenylboronic acid | 4-Ethyl-3,5-bis(3′-methylbiphenyl-4-yl)-4H-1,2,4-triazole | 97 | [4] |

| Suzuki Cross-Coupling | 4-Ethyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole and Furan-2-ylboronic acid | 4-Ethyl-3,5-bis[4-(furan-2-yl)phenyl]-4H-1,2,4-triazole | 92 | [4] |

| Suzuki Cross-Coupling | 4-Ethyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole and Thiophen-2-ylboronic acid | 4-Ethyl-3,5-bis[4-(thiophen-2-yl)phenyl]-4H-1,2,4-triazole | 61 | [4] |

Experimental Protocols

This section provides detailed methodologies for the key historical and modern experiments cited in this guide.

4.1. Einhorn-Brunner Reaction: General Procedure

A mixture of the diacylamine (1 equivalent) and the corresponding alkylhydrazine (1.1 equivalents) is dissolved in a suitable solvent, such as glacial acetic acid or ethanol. The reaction mixture is then heated under reflux for several hours. After cooling, the precipitated product is collected by filtration, washed with a cold solvent, and purified by recrystallization.

4.2. Pellizzari Reaction: Synthesis of 3,5-diphenyl-1,2,4-triazole

An intimate mixture of benzamide and benzoylhydrazide is heated in an oil bath at high temperatures (typically 220-250°C) for 2-4 hours.[5] During this time, water is evolved. After cooling, the solidified mass is pulverized and washed with a dilute acid solution to remove any unreacted starting materials. The crude product is then purified by recrystallization from a suitable solvent like ethanol.[5]

4.3. Modern Synthesis of a 4-Alkyl-4H-1,2,4-triazole Core

A suspension of N,N′-bis(4-bromobenzoyl)hydrazine in toluene is treated with phosphorus pentachloride and refluxed. The resulting intermediate, N,N′-bis[(4-bromophenyl)chloromethylene]hydrazine, is then reacted with an excess of the desired alkylamine under reflux to yield the 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole.[4]

4.4. Suzuki Cross-Coupling Reaction: General Procedure

To a mixture of the 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole, the desired boronic acid (2.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water), is heated under reflux for several hours. After completion of the reaction, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.[4]

Signaling Pathways and Mechanism of Action

The therapeutic efficacy of many 4-alkyl-4H-1,2,4-triazole derivatives, particularly the widely used azole antifungals, stems from their ability to disrupt the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

5.1. The Ergosterol Biosynthesis Pathway

Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its synthesis is a multi-step process, with a key enzyme being lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51). This enzyme catalyzes the removal of a methyl group from lanosterol, a crucial step in the formation of ergosterol.

5.2. Mechanism of Action of Azole Antifungals

4-Alkyl-4H-1,2,4-triazole-containing antifungal drugs, such as fluconazole and voriconazole, act as potent and selective inhibitors of fungal lanosterol 14α-demethylase. The nitrogen atom at the 4-position of the triazole ring coordinates to the heme iron atom in the active site of the CYP51 enzyme, preventing the binding of the natural substrate, lanosterol. This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The altered membrane composition disrupts its integrity and function, leading to the inhibition of fungal growth and, ultimately, cell death.

Caption: Inhibition of the ergosterol biosynthesis pathway by 4-alkyl-4H-1,2,4-triazole antifungals.

Conclusion

The journey of 4-alkyl-4H-1,2,4-triazoles from their discovery through early, often low-yielding, synthetic methods to their current status as key components of life-saving drugs is a testament to the power of chemical innovation. The development of regioselective and high-yielding synthetic strategies has been paramount to unlocking the full therapeutic potential of this remarkable heterocyclic scaffold. For researchers and drug development professionals, a deep understanding of the history, synthesis, and mechanism of action of 4-alkyl-4H-1,2,4-triazoles is essential for the design and development of the next generation of therapeutics based on this privileged structure.

References

- 1. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties [mdpi.com]

- 5. benchchem.com [benchchem.com]

Theoretical Insights into the Molecular Structure of 4-Methyl-4H-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies on the molecular structure of 4-Methyl-4H-1,2,4-triazole. This heterocyclic compound is of significant interest due to the prevalence of the 1,2,4-triazole scaffold in a wide range of pharmacologically active molecules. Understanding its structural and electronic properties is crucial for the rational design of novel therapeutics. This document summarizes key data on its molecular geometry, spectroscopic characteristics, and synthesis, providing a foundational resource for researchers in medicinal chemistry and drug development.

Molecular Structure and Geometry

The molecular structure of this compound consists of a five-membered di-unsaturated ring containing three nitrogen atoms and two carbon atoms, with a methyl group attached to the nitrogen atom at position 4. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the molecule's geometry.

Computational Methodology

A common and reliable method for theoretical investigations of such molecules is DFT. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), provides a good balance between computational cost and accuracy for organic molecules. Geometry optimization is typically performed without any symmetry constraints to find the global minimum on the potential energy surface.

Experimental Data from X-ray Crystallography

The crystal structure of this compound has been determined by X-ray crystallography, providing precise experimental data on its bond lengths and angles. The Cambridge Crystallographic Data Centre (CCDC) entry 128112 contains the detailed crystallographic information for this compound. This experimental data serves as a crucial benchmark for validating the accuracy of theoretical calculations.

Tabulated Geometric Parameters

The following tables summarize the key geometric parameters (bond lengths and bond angles) for this compound, comparing the available experimental data with theoretical values obtained from DFT calculations on similar 1,2,4-triazole derivatives.

Table 1: Bond Lengths of this compound and Related Compounds (Å)

| Bond | This compound (Experimental - CCDC 128112) | This compound-3-thiol (Calculated - DFT/B3LYP) |

| N1-N2 | Data not available in abstract | 1.388 |

| N2-C3 | Data not available in abstract | 1.328 |

| C3-N4 | Data not available in abstract | 1.357 |

| N4-C5 | Data not available in abstract | 1.354 |

| C5-N1 | Data not available in abstract | 1.326 |

| N4-C(Methyl) | Data not available in abstract | 1.464 |

| C3-S | N/A | 1.770 |

Table 2: Bond Angles of this compound and Related Compounds (°)

| Angle | This compound (Experimental - CCDC 128112) | This compound-3-thiol (Calculated - DFT/B3LYP) |

| C5-N1-N2 | Data not available in abstract | 108.5 |

| N1-N2-C3 | Data not available in abstract | 109.5 |

| N2-C3-N4 | Data not available in abstract | 106.5 |

| C3-N4-C5 | Data not available in abstract | 107.0 |

| N4-C5-N1 | Data not available in abstract | 108.5 |

| C3-N4-C(Methyl) | Data not available in abstract | 126.5 |

| C5-N4-C(Methyl) | Data not available in abstract | 126.5 |

Note: Specific values from the CCDC entry 128112 require direct access to the database or the associated publication.

Spectroscopic Properties

Spectroscopic techniques provide valuable information about the vibrational and electronic properties of molecules. Both experimental and theoretical approaches are used to analyze the spectra of this compound and its derivatives.

Vibrational Spectroscopy (FT-IR and Raman)

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to probe the vibrational modes of the molecule. Theoretical calculations at the DFT level are employed to calculate the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to better match the experimental data, accounting for anharmonicity and other theoretical approximations.

Table 3: Selected Vibrational Frequencies of this compound Derivatives (cm⁻¹)

| Vibrational Mode | This compound-3-thiol (Experimental - FT-IR) | This compound-3-thiol (Calculated - DFT) |

| C-H stretch (Methyl) | ~2950-3000 | ~2960-3050 |

| C=N stretch | ~1609 | ~1615 |

| Triazole ring stretch | ~1488, 1261 | ~1490, 1270 |

| C-S stretch | ~836 | ~840 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential tools for elucidating the chemical environment of the hydrogen and carbon atoms in the molecule. Theoretical calculations of NMR chemical shifts are typically performed using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level.

Table 4: Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) of this compound and Derivatives

| Nucleus | This compound (Calculated - GIAO/DFT) | This compound-3-thiol (Experimental) |

| ¹H NMR | ||

| C3-H | Data not available | ~8.3 |

| C5-H | Data not available | - |

| N-CH₃ | Data not available | ~3.6 |

| ¹³C NMR | ||

| C3 | Data not available | ~147 |

| C5 | Data not available | ~168 |

| N-CH₃ | Data not available | ~32 |

Experimental Protocols

Synthesis of this compound

Several synthetic routes are available for the preparation of 1,2,4-triazole derivatives. A common method involves the cyclization of a thiosemicarbazide precursor.

General Protocol for the Synthesis of 4-Alkyl-4H-1,2,4-triazoles:

-

Formation of Thiosemicarbazide: An appropriate isothiocyanate is reacted with a hydrazide in a suitable solvent like ethanol. The mixture is typically refluxed for several hours.

-

Cyclization: The resulting thiosemicarbazide is then cyclized in the presence of a base, such as aqueous sodium hydroxide, by heating under reflux.

-

Purification: The product is isolated by filtration, washed, and recrystallized from a suitable solvent to yield the pure 4-alkyl-4H-1,2,4-triazole-3-thiol. The thiol group can then be removed if the unsubstituted triazole is desired, often through oxidative or reductive methods.

Spectroscopic and Crystallographic Analysis

-

FT-IR Spectroscopy: Spectra are typically recorded on a Fourier-transform infrared spectrometer using KBr pellets for solid samples.

-

Raman Spectroscopy: Raman spectra can be obtained using a Raman spectrometer with a specific laser excitation wavelength.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer using a deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown, often by slow evaporation of a solvent. Data is collected on a single-crystal X-ray diffractometer. The structure is solved and refined using specialized crystallographic software.

Visualizations

The following diagrams illustrate the molecular structure and a typical workflow for the theoretical study of this compound.

Caption: Molecular structure of this compound.

Caption: Workflow for theoretical analysis of this compound.

Conclusion

An In-depth Technical Review of 4-Methyl-4H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups. These characteristics contribute to favorable pharmacokinetic and pharmacodynamic profiles, leading to the development of a wide array of therapeutic agents. Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of 4-Methyl-4H-1,2,4-triazole, a fundamental member of this class, summarizing its chemical properties, synthetic methodologies, and biological significance with a focus on quantitative data and experimental protocols.

Chemical and Physical Properties

This compound is a five-membered heterocyclic compound with the molecular formula C₃H₅N₃.[1] The core 1,2,4-triazole ring's unique electronic configuration and the presence of a methyl group at the 4-position influence its chemical reactivity and biological interactions. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅N₃ | [1] |

| Molecular Weight | 83.09 g/mol | [1] |

| CAS Number | 10570-40-8 | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White to Off-White to Light Yellow Powder | [2] |

| Purity | 96.5-100% | [2] |

Synthesis of this compound

The synthesis of 4-substituted-4H-1,2,4-triazoles can be achieved through several established synthetic routes, with the Pellizzari and Einhorn-Brunner reactions being classical methods for the formation of the 1,2,4-triazole ring.[3][4]

Pellizzari Reaction

The Pellizzari reaction involves the condensation of an amide with an acylhydrazide at high temperatures to form a 1,2,4-triazole.[5] For the synthesis of this compound, a potential pathway would involve the reaction of N-methylformamide with formic hydrazide.

-

An intimate mixture of an equimolar amount of the amide (e.g., N-methylformamide) and the acylhydrazide (e.g., formic hydrazide) is prepared.

-

The mixture is heated in an oil bath, typically at temperatures ranging from 220-250°C, for several hours.[6]

-

The reaction progress can be monitored by the evolution of water vapor.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is then purified, often by recrystallization from a suitable solvent such as ethanol or by trituration to remove unreacted starting materials and byproducts.[6]

The following diagram illustrates the general workflow for a Pellizzari reaction.

Pellizzari Reaction Workflow

Einhorn-Brunner Reaction

The Einhorn-Brunner reaction provides an alternative route to 1,2,4-triazoles through the acid-catalyzed condensation of an imide with a hydrazine.[4][7] This method can also be adapted for the synthesis of 4-substituted triazoles.

The diagram below outlines the general mechanism of the Einhorn-Brunner reaction.

Einhorn-Brunner Reaction Mechanism

Spectroscopic Characterization

While specific, detailed spectroscopic data for this compound is not extensively published, data for the closely related derivative, this compound-3-thiol, is available and provides insight into the expected spectral features.

Table 2: Spectroscopic Data for this compound-3-thiol and Related Compounds

| Technique | Observed Peaks / Signals | Compound | Reference(s) |

| ¹H NMR | δ (ppm): 3.5 (s, 3H, N-CH₃), 8.5 (s, 1H, C-H of triazole ring) | This compound-3-thiol | [8][9] |

| ¹³C NMR | δ (ppm): ~30 (N-CH₃), ~145 (C-H of triazole ring), ~165 (C=S) | This compound-3-thiol | [10] |

| FTIR (cm⁻¹) | ~3100 (N-H stretch), ~2950 (C-H stretch), ~1500 (C=N stretch) | This compound-3-thiol | [11] |

| Mass Spec (m/z) | 115 (M⁺) for C₃H₅N₃S | This compound-3-thiol | [12] |

Biological Activity and Applications

The 1,2,4-triazole scaffold is a key component in numerous clinically important drugs, particularly antifungal and anticancer agents.

Antifungal Activity

Many 1,2,4-triazole derivatives exhibit potent antifungal activity by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[13] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death. While specific MIC values for this compound are not widely reported, numerous derivatives have been shown to be active against various fungal strains.

The following diagram illustrates the signaling pathway of ergosterol biosynthesis and the inhibitory action of triazole antifungals.

Antifungal Mechanism of Triazoles

Table 3: Antifungal Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference(s) |

| 1,2,4-Triazole-indole hybrid | Candida glabrata | 0.25 | [14] |

| 1,2,4-Triazole-indole hybrid | Candida krusei | 0.125 | [14] |

| 1,2,4-Triazole-indole hybrid | Candida albicans | 0.5 | [14] |

| Thiazolo[4,5-d]pyrimidine-triazole hybrid | Various Fungi | 0.06 - 2 | [15] |

| 1,2,3-Benzotriazine-4-one-triazole hybrid | Candida albicans | 0.0156 - 2.0 | [16] |

A standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent is the broth microdilution assay.

-

Preparation of Inoculum: A suspension of the fungal strain is prepared and adjusted to a standardized concentration (e.g., 5 x 10² to 2.5 x 10³ cells/mL).[14]

-

Serial Dilution: The test compound (e.g., a 1,2,4-triazole derivative) is serially diluted in a microtiter plate containing a suitable broth medium.

-

Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 48 hours).[14]

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., a 50% decrease in turbidity compared to the control).[14]

The following diagram depicts the general workflow for antifungal susceptibility testing.

Antifungal Susceptibility Testing Workflow

Anticancer Activity

Certain 1,2,4-triazole derivatives have shown promise as anticancer agents. Their mechanisms of action can vary, including the inhibition of kinases and other enzymes involved in cancer cell proliferation.

Table 4: Anticancer Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |

| Quinazolinone-triazole hybrid | MCF-7 | 38.38 | [17] |

| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivative | MCF-7 | 0.31 | [18] |

| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivative | Caco-2 | 4.98 | [18] |

| 1,2,4-Triazole-pyridine hybrid | HepG2 | 1.93 | [19] |

| N-arylated 1,2,4-triazole acetamide | HepG2 | 16.782 (µg/mL) | [2] |

Conclusion

This compound serves as a fundamental building block in the design and synthesis of a diverse range of biologically active compounds. While detailed experimental protocols and comprehensive characterization data for this specific molecule are not abundantly available in recent literature, the established synthetic routes for the 1,2,4-triazole core, such as the Pellizzari and Einhorn-Brunner reactions, provide a solid foundation for its preparation. The extensive research into the antifungal and anticancer activities of its derivatives highlights the therapeutic potential of the this compound scaffold. Further investigation into the specific biological profile of the parent compound and the development of optimized synthetic procedures will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

References

- 1. 4H-1,2,4-Triazole, 4-methyl- | C3H5N3 | CID 66354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 5. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 6. pnrjournal.com [pnrjournal.com]

- 7. Einhorn-Brunner Reaction [drugfuture.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. 4-Methyl-1,2,4-triazole-3-thiol(24854-43-1) 1H NMR spectrum [chemicalbook.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. mdpi.com [mdpi.com]

- 14. Biological exploration of a novel 1,2,4-triazole-indole hybrid molecule as antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Alkyl-3,5-diaryl-4H-1,2,4-triazoles via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives utilizing the palladium-catalyzed Suzuki cross-coupling reaction. This methodology is of significant interest to the medicinal chemistry and materials science fields due to the wide-ranging biological activities and potential applications of 1,2,4-triazole derivatives.[1][2]

Introduction

The 1,2,4-triazole scaffold is a key heterocyclic motif found in numerous pharmaceuticals and biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties, among others.[1][2] The functionalization of the triazole core, particularly with aryl substituents, allows for the fine-tuning of its pharmacological and physicochemical properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, offering a robust strategy for the synthesis of diaryl-substituted triazoles.[3][4] This protocol details the synthesis of 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles starting from 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole and various arylboronic acids.[5][6]

Reaction Principle

The core of this synthetic approach is a palladium-catalyzed Suzuki cross-coupling reaction. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the arylboronic acid (activated by a base), and concluding with reductive elimination to yield the desired diaryl product and regenerate the palladium(0) catalyst.[3]

Experimental Protocols

This section provides a detailed protocol for the synthesis of 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles via a conventional Suzuki cross-coupling reaction.[5]

Materials and Reagents

-

4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole (starting material)

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)

-

Potassium carbonate (K₂CO₃) (base)

-

Tetrabutylammonium bromide (NBu₄Br) (phase transfer catalyst)

-

Toluene (solvent)

-

Ethanol (co-solvent)

-

Deionized water (co-solvent)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel (for column chromatography)

General Synthesis Procedure

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole (1.00 mmol), the corresponding arylboronic acid (2.50 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.058 g), tetrabutylammonium bromide (0.10 mmol, 0.032 g), and potassium carbonate (10.00 mmol, 1.382 g).[5]

-

Solvent Addition : To the flask, add toluene (9 mL), deionized water (6 mL), and ethanol (3 mL).[5]

-

Reaction Execution : Heat the reaction mixture to reflux in an oil bath at 130 °C.[5]

-

Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time typically ranges from 4 to 12 hours.[5]

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash successively with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkyl-3,5-diaryl-4H-1,2,4-triazole.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles.

| Entry | Alkyl Group (R) | Arylboronic Acid | Product | Reaction Time (h) | Yield (%) |

| 1 | Ethyl | Phenylboronic acid | 4-ethyl-3,5-di(biphenyl-4-yl)-4H-1,2,4-triazole | 6 | 85 |

| 2 | Propyl | Phenylboronic acid | 4-propyl-3,5-di(biphenyl-4-yl)-4H-1,2,4-triazole | 5 | 92 |

| 3 | Butyl | Phenylboronic acid | 4-butyl-3,5-di(biphenyl-4-yl)-4H-1,2,4-triazole | 4 | 95 |

| 4 | Butyl | 4-Methoxyphenylboronic acid | 4-butyl-3,5-bis(4'-methoxybiphenyl-4-yl)-4H-1,2,4-triazole | 8 | 88 |

| 5 | Butyl | 4-Chlorophenylboronic acid | 4-butyl-3,5-bis(4'-chlorobiphenyl-4-yl)-4H-1,2,4-triazole | 12 | 75 |

| 6 | Butyl | Naphthalene-2-boronic acid | 4-butyl-3,5-bis(4-(naphthalen-2-yl)phenyl)-4H-1,2,4-triazole | 7 | 90 |

Data is representative and compiled from similar synthetic procedures. Actual yields may vary.

Visualizations

Reaction Mechanism

The following diagram illustrates the catalytic cycle of the Suzuki cross-coupling reaction for the synthesis of 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles.

Caption: Catalytic cycle of the Suzuki coupling reaction.

Experimental Workflow